molecular formula C28H30O2 B8636779 Epoxide resin

Epoxide resin

Cat. No.: B8636779
M. Wt: 398.5 g/mol
InChI Key: KRZGZGXXONWBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxide resin is a useful research compound. Its molecular formula is C28H30O2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H30O2

Molecular Weight

398.5 g/mol

IUPAC Name

1,4-bis(ethenyl)benzene;2-(phenylmethoxymethyl)oxirane;styrene

InChI

InChI=1S/C10H12O2.C10H10.C8H8/c1-2-4-9(5-3-1)6-11-7-10-8-12-10;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8/h1-5,10H,6-8H2;3-8H,1-2H2;2-7H,1H2

InChI Key

KRZGZGXXONWBRA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1C(O1)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

77 g (0.05 equivalent) of an acid polyester prepared, by the melt process, from 21 mols of succinic anhydride and 20 mols of butanediol and 35 g (0.05 equivalent) of an acid polyester prepared, by the melt process, from 8 mols of adipic acid and 7 mols of neopentylglycol are warmed to 120° C. and mixed well with 11.0 g (0.1 equivalent) of triglycidyl isocyanurate and the mixture is poured into Anticorodal moulds which have internal dimensions of 150×150×1 mm, have been treated with a silicone mould-release agent and have been pre-warmed to 140° C. After removing the air, the mixture is cured in vacuo for 16 hours at 140° C. Crystalline, soft and tough mouldings are obtained, on which the following characteristics are determined:
[Compound]
Name
polyester
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
21 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyester
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
8 mol
Type
reactant
Reaction Step Two
Quantity
7 mol
Type
reactant
Reaction Step Two
[Compound]
Name
triglycidyl isocyanurate
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

N,N'-Diglycidyl-5,5-dimethylhydantoin (8.04 epoxide equiv./kg, 100 g), a diglycidyl ether of a polyoxypropylene glycol of average molecular weight 425 (3.07 epoxide equiv./kg, 200 g), bisphenol A diglycidyl ether (5.30 epoxide equiv./kg, 100 g), bisphenol A (100 g) and N-phenylimidazole (0.4 g) are stirred at 120° C. for 31/2 hours, by which time the epoxide content of the mixture is 2.67 epoxide equiv./kg.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyoxypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

N,N'-Diglycidyl-5,5'-dimethylhydantoin (8.04 epoxide equiv./kg, 100 g), bisphenol A diglycidyl ether (5.30 epoxide equiv./kg, 100 g), 1,4-butane diol (37.2 g) and N-phenylimidazole (0.2 g) are stirred at 120° C. for 5 hours. A further portion of 2-phenylimidazole (0.2 g) is added and the heating is continued at 120° C. for another 5 hours and then at 140° C. for 61/2 hours, by which time the epoxide content of the mixture is 2.44 equiv./kg.
[Compound]
Name
N,N'-Diglycidyl-5,5'-dimethylhydantoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Adipic acid (73 g) is added in portions with stirring to N,N'-diglycidyl-5,5-dimethylhydantoin (8.04 epoxide equiv./kg, 200 g) containing N-phenylimidazole (0.4 g), the temperature is kept at 100° C. and the addition is carried out over 40 minutes. The heating is maintained at 100° C. for a further 41/3 hours by which time the epoxide content has fallen to 2.35 equiv./kg.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To PNP resin (23a) (0.5 g, 0.77 mmol/g loading) at room temperature was added allylamine (125 μL, 1.67 mmol) in 2 mL of DMF. The resin was shaken overnight and then filtered. It was sequentially washed with DMF and DCM. After being dried in vacuo, the olefin resin (24a, 100 mg) was treated with mCPBA (80%, 72 mg, 0.355 mmol) in DCM for 16 hrs. The reaction mixture was filtered, and the resin was washed with DCM. Epoxide resin 12a was provided upon drying in vacuo. See FIG. 25.
[Compound]
Name
resin ( 23a )
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
125 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
72 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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